N-(2,4-dibromophenyl)-2-nitrobenzamide
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Overview
Description
N-(2,4-dibromophenyl)-2-nitrobenzamide: is an organic compound that features a benzamide core substituted with bromine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dibromophenyl)-2-nitrobenzamide typically involves the reaction of 2,4-dibromoaniline with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-dibromophenyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The bromine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic structures, which are valuable in medicinal chemistry.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines, thiols, in solvents such as ethanol or dimethylformamide.
Cyclization: Catalysts like Lewis acids, in solvents like toluene or dichloromethane.
Major Products:
Reduction: 2-amino-N-(2,4-dibromophenyl)benzamide.
Substitution: N-(2,4-dibromophenyl)-2-substituted benzamides.
Cyclization: Various heterocyclic compounds depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: N-(2,4-dibromophenyl)-2-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: Its ability to form heterocyclic structures is of interest for designing molecules with biological activity .
Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. Its bromine and nitro substituents provide sites for further functionalization, making it a versatile precursor.
Mechanism of Action
The mechanism of action of N-(2,4-dibromophenyl)-2-nitrobenzamide and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the bromine atoms can participate in halogen bonding interactions with proteins .
Comparison with Similar Compounds
- N-(2,4-dibromophenyl)acetamide
- N-(2,4-dibromophenyl)-2,2-diphenylacetamide
- N-(2,4-dibromophenyl)-2-furamide
Comparison: N-(2,4-dibromophenyl)-2-nitrobenzamide is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential for functionalization. Compared to similar compounds, it offers a broader range of chemical transformations and applications, particularly in the synthesis of heterocyclic structures and advanced materials .
Properties
Molecular Formula |
C13H8Br2N2O3 |
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Molecular Weight |
400.02 g/mol |
IUPAC Name |
N-(2,4-dibromophenyl)-2-nitrobenzamide |
InChI |
InChI=1S/C13H8Br2N2O3/c14-8-5-6-11(10(15)7-8)16-13(18)9-3-1-2-4-12(9)17(19)20/h1-7H,(H,16,18) |
InChI Key |
SVCZCTMXJPCZKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Br)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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